molecular formula C15H13I2NO4 B1216456 3,5-Diiodothyronine CAS No. 534-51-0

3,5-Diiodothyronine

Cat. No.: B1216456
CAS No.: 534-51-0
M. Wt: 525.08 g/mol
InChI Key: ZHSOTLOTTDYIIK-UHFFFAOYSA-N
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Description

3,5-Diiodothyronine is a biologically active iodothyronine, a derivative of thyroid hormones. It is known for its significant role in energy metabolism and has been studied extensively for its potential therapeutic applications. This compound contains two iodine atoms at positions 3 and 5 of its inner ring, distinguishing it from other thyroid hormone derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodothyronine typically involves the iodination of thyronine derivatives. One common method includes the use of iodine and iodide in an acidic medium to introduce iodine atoms at the desired positions on the aromatic ring. The reaction conditions often require careful control of temperature and pH to ensure selective iodination.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain consistent reaction conditions. The purification of the product is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodothyronine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can remove iodine atoms, converting it to less iodinated forms.

    Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated thyronine derivatives .

Scientific Research Applications

3,5-Diiodothyronine has a wide range of scientific research applications:

Mechanism of Action

3,5-Diiodothyronine exerts its effects primarily through interactions with thyroid hormone receptors and mitochondrial pathways. It stimulates the TR-beta receptor for thyroid hormones, increasing energy expenditure. Additionally, it acts as an allosteric regulator of cytochrome c oxidase, enhancing mitochondrial respiration and energy production. These actions contribute to its metabolic effects and potential therapeutic benefits .

Comparison with Similar Compounds

    3,5,3’-Triiodothyronine (T3): Another active thyroid hormone with three iodine atoms.

    3,5,3’,5’-Tetraiodothyronine (T4): The primary thyroid hormone with four iodine atoms.

    Reverse T3 (rT3): An inactive form of triiodothyronine with a different iodine arrangement.

Uniqueness: 3,5-Diiodothyronine is unique due to its specific iodination pattern and its distinct metabolic effects. Unlike T3 and T4, which primarily act through thyroid hormone receptors, this compound also modulates mitochondrial function directly, providing a different mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSOTLOTTDYIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862141
Record name 3,5-Diiodo-DL-thyronine
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Molecular Weight

525.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,5-Diiodothyronine
Source Human Metabolome Database (HMDB)
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CAS No.

534-51-0, 1041-01-6, 5563-89-3
Record name 3,5-Diiodo-DL-thyronine
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Record name 3,5-Diiodothyronine
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Record name 3,5-Diiodothyronine
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Record name 3,5-diiodothyronine
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Record name 3,5-DIIODOTHYRONINE, DL-
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Record name 3,5-Diiodothyronine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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